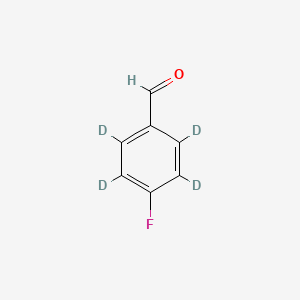

4-Fluorobenzaldehyde-2,3,5,6-D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of 4-Fluorobenzaldehyde. The incorporation of deuterium atoms into the molecular structure makes it a valuable tool in various scientific research fields, particularly in the study of pharmacokinetics and metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the reaction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of specialized equipment and deuterated reagents is essential to achieve the desired isotopic labeling .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation to form 4-fluorobenzoic acid, a reaction facilitated by strong oxidizing agents.

Key Findings :

-

The reaction proceeds via an electrophilic pathway, with the aldehyde group converting to a carboxylic acid .

-

Oxidation products are critical intermediates in pharmaceutical synthesis .

Reduction Reactions

Reduction of 4-Fluorobenzaldehyde-2,3,5,6-D4 yields 4-fluorobenzyl alcohol, a precursor for alcohols and ethers.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Methanol, 0°C–25°C | 4-Fluorobenzyl alcohol | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | THF, reflux | 4-Fluorobenzyl alcohol |

Key Findings :

-

The fluorine substituent stabilizes the aldehyde group, influencing reduction kinetics.

-

Reduction products are used in polymer synthesis and fragrances.

Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) replaces the fluorine atom with nucleophiles like amines or thiols.

| Reaction Type | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| SₙAr | Morpholine | AlCl₃, 80°C–90°C | 4-Morpholinobenzaldehyde | |

| SₙAr | Piperidine | DMF, microwave irradiation | 4-Piperidinobenzaldehyde |

Key Findings :

Aplicaciones Científicas De Investigación

Chemistry

4-Fluorobenzaldehyde-2,3,5,6-D4 is widely utilized as a tracer in reaction mechanisms and kinetic studies. The presence of deuterium allows researchers to track the behavior of the compound during chemical reactions more effectively than with non-deuterated analogs. This capability is crucial for understanding reaction pathways and mechanisms.

Biology

In metabolic studies, this compound serves as a tracer to investigate the incorporation and transformation of deuterated compounds within biological systems. The unique isotopic labeling facilitates detailed tracking of metabolic pathways and enzymatic activities. For instance:

- Metabolic Stability : The presence of deuterium reduces the rate of metabolic degradation, allowing for prolonged observation of the compound's effects in biological assays.

- Enzymatic Activity : Studies have shown that deuterated compounds can influence enzyme kinetics, providing insights into metabolic processes.

Medicine

In drug development, this compound is used to create deuterated drug candidates that exhibit improved pharmacokinetic profiles. The deuterium substitution can lead to:

- Reduced Metabolic Degradation : This property enhances the bioavailability and efficacy of drugs.

- Enhanced Drug Stability : Deuterated drugs often show increased resistance to metabolic breakdown compared to their non-deuterated counterparts.

Recent research indicates that derivatives of 4-Fluorobenzaldehyde have demonstrated cytotoxic effects against cancer cells. For example:

- A derivative known as 4-Fluorobenzaldehyde Thiosemicarbazone exhibited significant antiproliferative activity against prostate cancer cells (PC-3), with an IC50 value of 18.46 μM.

Industry

In industrial applications, this compound is employed in the synthesis of specialty chemicals and materials that require enhanced stability and performance due to its unique chemical properties.

Comparative Analysis with Analog Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-Fluorobenzaldehyde | Moderate cytotoxicity | N/A |

| This compound | Enhanced metabolic stability; tracer for studies | N/A |

| 4-Fluorobenzaldehyde Thiosemicarbazone | Significant cytotoxic effects against PC-3 cells | 18.46 |

Cytotoxicity in Cancer Cells

A study explored the cytotoxic effects of derivatives related to 4-Fluorobenzaldehyde. The thiosemicarbazone derivative demonstrated significant apoptotic effects on prostate cancer cells through mechanisms such as caspase activation and increased p53 levels.

Pharmacokinetic Studies

Research utilizing this compound has focused on its role as a tracer in pharmacokinetic studies. These studies investigate how the compound behaves within biological systems over time and how it affects enzymatic reactions due to the substitution of hydrogen with deuterium.

Mecanismo De Acción

The mechanism of action of 4-Fluorobenzaldehyde-2,3,5,6-D4 is primarily related to its role as a deuterated analog. The presence of deuterium atoms can influence the compound’s metabolic and pharmacokinetic properties by altering the rate of enzymatic reactions and reducing the rate of metabolic degradation. This makes it a valuable tool in drug development and metabolic studies .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzaldehyde: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.

2,3,5,6-Tetradeuterio-4-fluorobenzyl alcohol: A reduced form of 4-Fluorobenzaldehyde-2,3,5,6-D4.

4-Fluorobenzoic acid: An oxidized form of this compound

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and drug development. The deuterium atoms help in tracking the compound’s behavior in biological systems and can lead to the development of drugs with improved stability and efficacy .

Actividad Biológica

4-Fluorobenzaldehyde-2,3,5,6-D4 (CAS Number: 93111-27-4) is a deuterated derivative of 4-fluorobenzaldehyde, which has garnered attention in various fields of research due to its unique chemical properties and biological activities. The incorporation of deuterium enhances its metabolic stability and alters its pharmacokinetic profile, making it a valuable compound in drug development and biochemical studies.

- Molecular Formula : C7H4D4FO

- Molecular Weight : 128.137 g/mol

- Density : Not Available

- Boiling Point : Not Available

- Melting Point : Not Available

The biological activity of this compound primarily stems from its role as a deuterated analog. The presence of deuterium can influence enzymatic reactions and metabolic pathways by:

- Reducing the rate of metabolic degradation.

- Altering the pharmacokinetics of drugs.

- Serving as a tracer in metabolic studies to track the incorporation and transformation of compounds in biological systems .

Anticancer Properties

Recent studies have explored the cytotoxic effects of derivatives related to 4-Fluorobenzaldehyde. For instance, a thiosemicarbazone derivative (4-FTSC) demonstrated significant antiproliferative effects against prostate cancer cells (PC-3), with an IC50 value of 18.46 μM. The compound induced apoptotic changes, including:

- Morphological alterations typical of apoptosis.

- Activation of caspases (caspase-3/-7) through intrinsic pathways.

- Increase in p53 levels associated with mitochondrial impairment .

Metabolic Studies

The deuterated nature of 4-Fluorobenzaldehyde allows for detailed metabolic studies. It serves as a tracer to investigate:

- The incorporation of deuterated compounds into biological systems.

- The effects on enzymatic activity and metabolic pathways due to the substitution of hydrogen with deuterium .

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells :

- Pharmacokinetic Studies :

Comparative Analysis with Analog Compounds

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 4-Fluorobenzaldehyde | Moderate cytotoxicity | N/A |

| This compound | Enhanced metabolic stability; tracer for studies | N/A |

| 4-Fluorobenzaldehyde Thiosemicarbazone (4-FTSC) | Significant cytotoxic effects against PC-3 cells | 18.46 |

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.